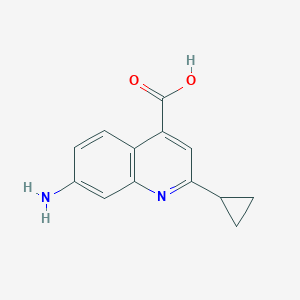
3-Amino-5-(4-bromo-2-methoxyphenyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876639 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876639 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of MFCD32876639 is carried out on a larger scale, utilizing advanced techniques and equipment. The process involves the use of high-pressure reactors, automated control systems, and continuous monitoring to maintain the quality and consistency of the product. The industrial methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
MFCD32876639 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD32876639 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of MFCD32876639 depend on the type of reaction and the reagents used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
MFCD32876639 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: MFCD32876639 is investigated for its therapeutic potential in treating various diseases and conditions.
Industry: It is used in the production of advanced materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD32876639 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction leads to various biochemical and physiological responses, which are the basis for its potential therapeutic applications.
Conclusion
MFCD32876639 is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of research and development
Properties
Molecular Formula |
C10H11BrClN3O |
|---|---|
Molecular Weight |
304.57 g/mol |
IUPAC Name |
5-(4-bromo-2-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10BrN3O.ClH/c1-15-9-4-6(11)2-3-7(9)8-5-10(12)14-13-8;/h2-5H,1H3,(H3,12,13,14);1H |
InChI Key |
QWXQXSWMYOQWDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)



![1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)

![N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)
